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molecular formula C8H11NO5S B8613781 N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid

N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid

Cat. No. B8613781
M. Wt: 233.24 g/mol
InChI Key: CMLMTPHQDNAMKO-UHFFFAOYSA-N
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Patent
US09212154B2

Procedure details

By an operation similar to that in Synthetic Example 13 and using 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester synthesized from DL-cysteine by a method similar to that in Reference Example 2, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid (trans form) was obtained as a white solid (yield 70%).
Name
2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([C:6]1([CH3:14])[NH:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8][S:7]1)=[O:5].N[CH:16]([C:19](O)=[O:20])CS>>[C:19]([N:10]1[CH:9]([C:11]([OH:13])=[O:12])[CH2:8][S:7][C:6]1([CH3:14])[C:4]([OH:3])=[O:5])(=[O:20])[CH3:16]

Inputs

Step One
Name
2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1(SCC(N1)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CS)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(SCC1C(=O)O)(C(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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